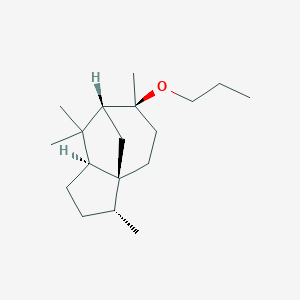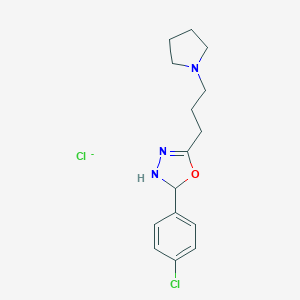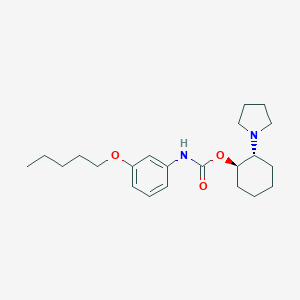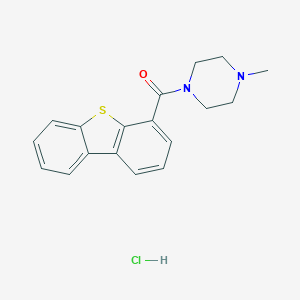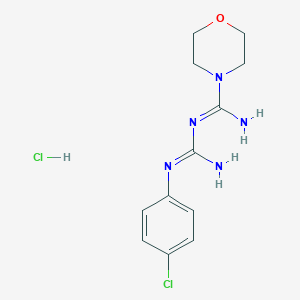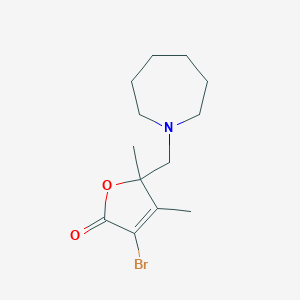
3-Bromo-5-((hexahydro-1H-azepin-1-yl)methyl)-4,5-dimethyl-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-((hexahydro-1H-azepin-1-yl)methyl)-4,5-dimethyl-2(5H)-furanone, also known as Br-Azep, is a chemical compound that has been the focus of scientific research for its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-Bromo-5-((hexahydro-1H-azepin-1-yl)methyl)-4,5-dimethyl-2(5H)-furanone is still not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific application of the compound.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-((hexahydro-1H-azepin-1-yl)methyl)-4,5-dimethyl-2(5H)-furanone are diverse and depend on the specific application of the compound. In agriculture, 3-Bromo-5-((hexahydro-1H-azepin-1-yl)methyl)-4,5-dimethyl-2(5H)-furanone has been found to have antimicrobial and insecticidal properties, which can lead to improved crop yields and reduced pesticide use. In medicine, 3-Bromo-5-((hexahydro-1H-azepin-1-yl)methyl)-4,5-dimethyl-2(5H)-furanone has been studied for its potential as a drug delivery system, which could improve the efficacy and safety of certain drugs. Additionally, 3-Bromo-5-((hexahydro-1H-azepin-1-yl)methyl)-4,5-dimethyl-2(5H)-furanone has been explored for its potential as a treatment for neurological disorders, as it has been found to have a positive effect on certain neurotransmitters in the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Bromo-5-((hexahydro-1H-azepin-1-yl)methyl)-4,5-dimethyl-2(5H)-furanone for lab experiments is its high yield and purity, which makes it suitable for further research and experimentation. Additionally, 3-Bromo-5-((hexahydro-1H-azepin-1-yl)methyl)-4,5-dimethyl-2(5H)-furanone has been found to have a wide range of potential applications, which makes it a versatile compound for scientific research. However, there are also limitations to using 3-Bromo-5-((hexahydro-1H-azepin-1-yl)methyl)-4,5-dimethyl-2(5H)-furanone in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many potential future directions for research on 3-Bromo-5-((hexahydro-1H-azepin-1-yl)methyl)-4,5-dimethyl-2(5H)-furanone, including further exploration of its potential applications in agriculture, medicine, and material science. Additionally, more research is needed to fully understand the mechanism of action of 3-Bromo-5-((hexahydro-1H-azepin-1-yl)methyl)-4,5-dimethyl-2(5H)-furanone and its potential as a treatment for neurological disorders. Finally, further research is needed to explore the potential toxicity of 3-Bromo-5-((hexahydro-1H-azepin-1-yl)methyl)-4,5-dimethyl-2(5H)-furanone and its impact on the environment.
Synthesis Methods
3-Bromo-5-((hexahydro-1H-azepin-1-yl)methyl)-4,5-dimethyl-2(5H)-furanone can be synthesized through a multi-step process involving the reaction of 4,5-dimethyl-2-furanone with hexahydro-1H-azepine and bromine. The resulting compound has been found to have a high yield and purity, making it suitable for further research and experimentation.
Scientific Research Applications
3-Bromo-5-((hexahydro-1H-azepin-1-yl)methyl)-4,5-dimethyl-2(5H)-furanone has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 3-Bromo-5-((hexahydro-1H-azepin-1-yl)methyl)-4,5-dimethyl-2(5H)-furanone has been found to have antimicrobial and insecticidal properties, making it a potential candidate for use in pest control. In medicine, 3-Bromo-5-((hexahydro-1H-azepin-1-yl)methyl)-4,5-dimethyl-2(5H)-furanone has been studied for its potential as a drug delivery system, as well as its potential as a treatment for neurological disorders. In material science, 3-Bromo-5-((hexahydro-1H-azepin-1-yl)methyl)-4,5-dimethyl-2(5H)-furanone has been explored for its potential use in the development of new materials with unique properties.
properties
CAS RN |
104502-49-0 |
|---|---|
Product Name |
3-Bromo-5-((hexahydro-1H-azepin-1-yl)methyl)-4,5-dimethyl-2(5H)-furanone |
Molecular Formula |
C13H20BrNO2 |
Molecular Weight |
302.21 g/mol |
IUPAC Name |
5-(azepan-1-ylmethyl)-3-bromo-4,5-dimethylfuran-2-one |
InChI |
InChI=1S/C13H20BrNO2/c1-10-11(14)12(16)17-13(10,2)9-15-7-5-3-4-6-8-15/h3-9H2,1-2H3 |
InChI Key |
YRZKWGYROZTWQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC1(C)CN2CCCCCC2)Br |
Canonical SMILES |
CC1=C(C(=O)OC1(C)CN2CCCCCC2)Br |
synonyms |
2(5H)-FURANONE, 3-BROMO-5-((HEXAHYDRO-1H-AZEPIN-1-YL)METHYL)-4,5-DIMET HYL- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



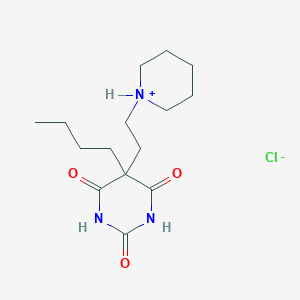
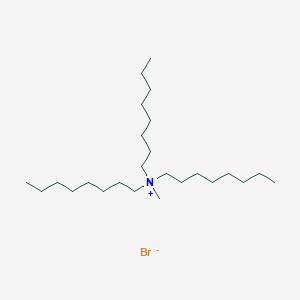
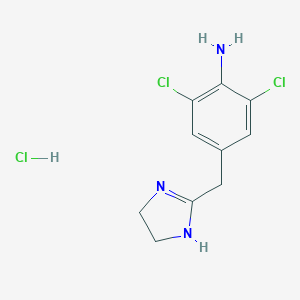
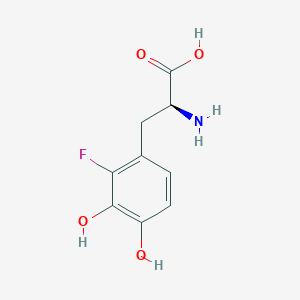
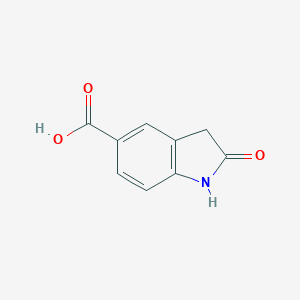
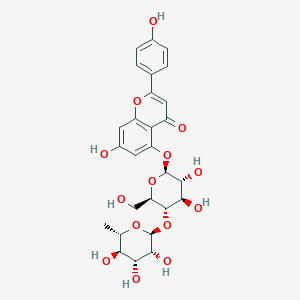
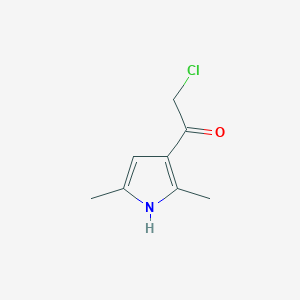
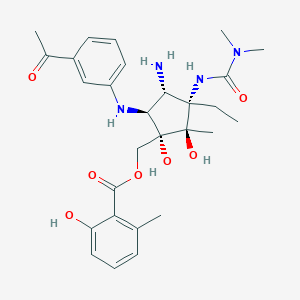
![Pentanol-N, [1-14C]](/img/structure/B9599.png)
